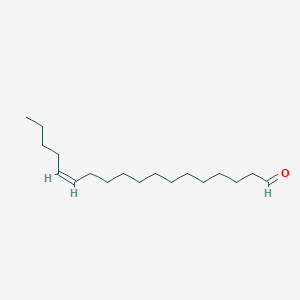
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD).
Biochemische Und Physiologische Effekte
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to enhance the activity of antioxidant enzymes, such as SOD, and to inhibit the production of ROS. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize using the specific method described above. However, one of the limitations of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and to monitor its effects carefully.
Zukünftige Richtungen
There are several future directions for the study of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI). One potential area of research is its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, more studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, and it has potential applications in the treatment of cancer, diabetes, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method that involves the reaction of L-proline with ethyl 4-bromobutyrate, followed by a reduction reaction using sodium borohydride. The resulting product is then treated with hydrochloric acid to yield D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in high purity.
Wissenschaftliche Forschungsanwendungen
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been extensively studied for its potential therapeutic applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been demonstrated to have potential applications in the treatment of cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
142824-25-7 |
|---|---|
Produktname |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
Isomerische SMILES |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
Kanonische SMILES |
CCOC(=O)C1(CC(CN1)O)C |
Synonyme |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



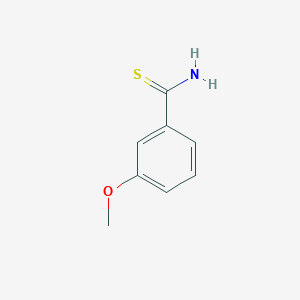
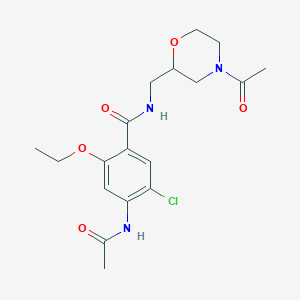
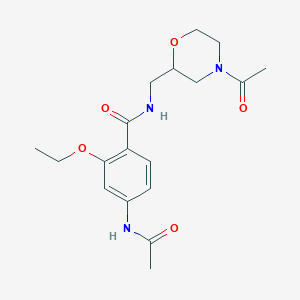
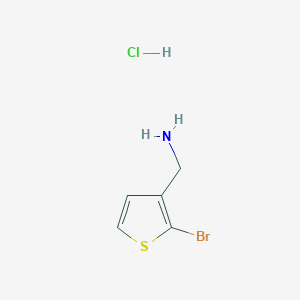
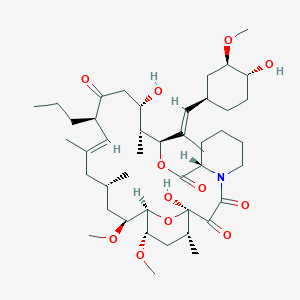
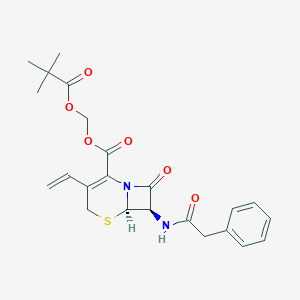
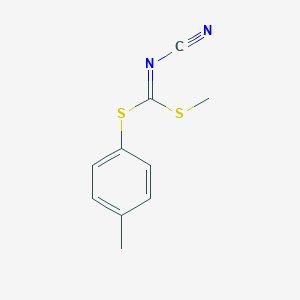
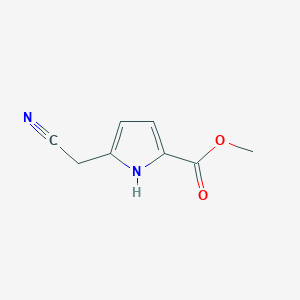
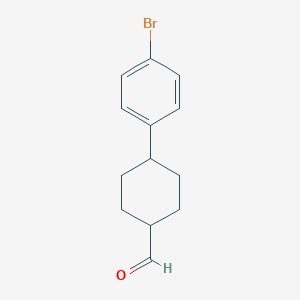
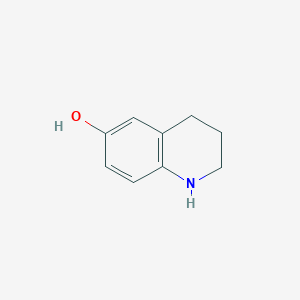
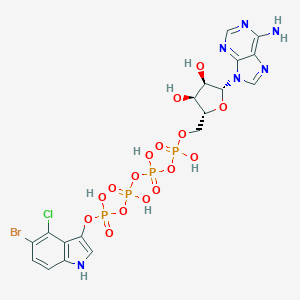
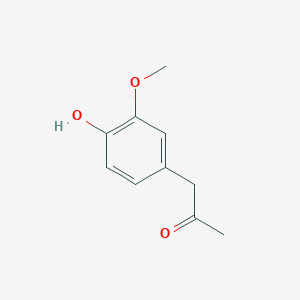
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
